molecular formula C12H7Cl3O3 B454960 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-07-6

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B454960
CAS No.: 438220-07-6
M. Wt: 305.5g/mol
InChI Key: IBHNOWHPQXEGKK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with proteins and enzymes, affecting their function and activity. The furan ring may also play a role in binding to biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trichlorophenoxy group and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNOWHPQXEGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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